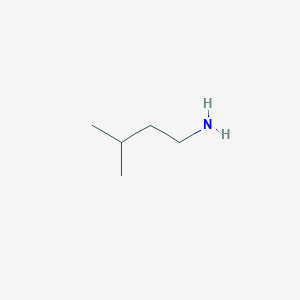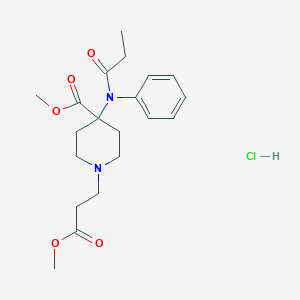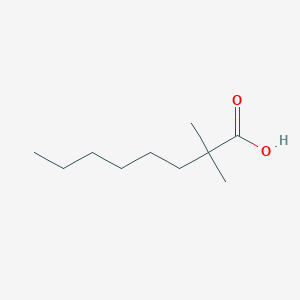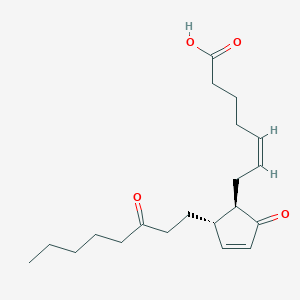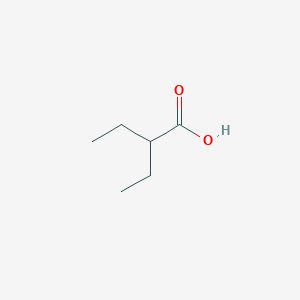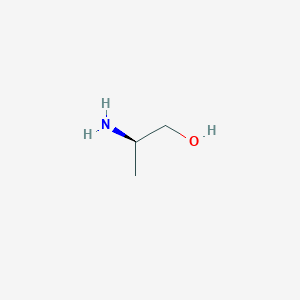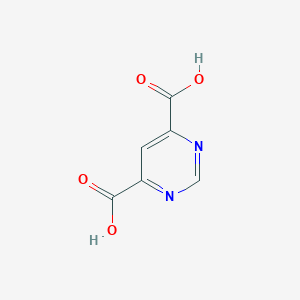
Pyrimidine-4,6-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
Synthesis of Pyrimidine Derivatives : The synthesis of pyrimidine derivatives such as 4,6-disubstituted 2-(4-morpholinyl)pyrimidines involves selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents, showcasing an efficient and versatile methodology (Martínez et al., 2012).
Novel Synthesis Routes : A novel cyclic amino acid related to pyrimidinecarboxylic acid was synthesized from halophilic phototrophic bacteria, indicating new biological sources and synthesis pathways (Galinski et al., 1985).
Molecular Structure Analysis
- Structural Signatures : An analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, closely related to pyrimidine-4,6-dicarboxylic acid, revealed insights into its molecular and electronic structure via spectroscopic methods, providing a basis for understanding similar compounds (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
- Reactivity Studies : The reactivity of pyrimidine derivatives can be investigated through their interactions with different chemical agents, as seen in the synthesis of novel pyrimidines from 6-[(dimethylamino)methylene]aminouracil (Prajapati & Thakur, 2005).
Physical Properties Analysis
- Spectroscopic Studies : Spectroscopic analysis provides essential information about the physical properties of pyrimidine derivatives, as seen in the structural analysis of related compounds (Krishna Murthy et al., 2019).
Chemical Properties Analysis
- Synthesis and Properties : The synthesis and properties of pyrimidine derivatives, including their potential as non-linear optical materials, are explored through various chemical reactions and analysis techniques, as demonstrated in the synthesis of pyrimidine analogs (Grivsky et al., 1980).
Aplicaciones Científicas De Investigación
1. Radiopharmaceutical Probes
- Methods of Application: The monomeric complexes were obtained from the reaction of Pyrimidine-4,6-dicarboxylic acid with [Re (CO)5Br] and [99mTc (CO)5 (H2O)]+ in water respectively .
- Results: The chemical identification of these complexes was achieved using 1HNMR, 13CNMR, IR and ESI-MS .
2. Luminescence Properties Enhancement
- Application Summary: Pyrimidine-4,6-dicarboxylic acid is used in the synthesis of three-dimensional (3D) coordination polymers with lanthanide (III) nitrates, which enhances the luminescence properties of the lanthanide (III)/pyrimidine-4,6-dicarboxylato system .
- Methods of Application: The solvent-free melt reactions between lanthanide (III) nitrates and Pyrimidine-4,6-dicarboxylic acid led to the formation of these 3D coordination polymers .
- Results: Photoluminescence measurements performed at different temperatures and excitation wavelengths upon Sm 3+, Eu 3+, Tb 3+, and Dy 3+ containing compounds exhibited strong characteristic emissions in the visible region .
3. Bio-based Polymers Production
- Application Summary: A transgenic P. putida bacterial strain PDHV85 was developed with the capability to convert vanillin, vanillic acid, and syringaldehyde to 2-pyrone-4,6-dicarboxylic acid (PDC), a novel platform chemical that can produce a variety of bio-based polymers .
- Methods of Application: The method involves the genetic modification of P. putida bacterial strain PDHV85 .
- Results: Initial testing with vanillin showed promise for lignin conversion .
4. Disinfection Chemicals for Dairy Products
- Application Summary: Pyrimidine-4,6-dicarboxylic acid, essentially derived from the naturally occurring molecule, is a good candidate as a disinfection chemical for dairy products .
- Methods of Application: The method of application is not specified in the source .
- Results: The results or outcomes of this application are not specified in the source .
5. Fabrication of Advanced Materials
- Application Summary: Pyrimidine-4,6-dicarboxylic acid is used in the synthesis of three-dimensional (3D) coordination polymers. These polymers have large environmental applicability, such as their use as filters to capture pollutants .
- Methods of Application: The method involves solvent-free melt reactions between lanthanide (III) nitrates and Pyrimidine-4,6-dicarboxylic acid .
- Results: The results or outcomes of this application are not specified in the source .
6. Pyrene-based Metal Organic Frameworks
- Application Summary: Pyrimidine-4,6-dicarboxylic acid is used in the synthesis of pyrene-based metal organic frameworks (MOFs). These MOFs have several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications .
- Methods of Application: The method involves the development and synthesis of pyrene-based molecules as bridging ligands to be used in MOF structures .
- Results: The results or outcomes of this application are not specified in the source .
7. Antibacterial Drug
- Application Summary: Pyrimidine derivatives are used in the synthesis of antibacterial drugs. For example, Trimethoprim is an antibacterial drug which selectively inhibits bacterial DHFR .
- Methods of Application: The method involves the synthesis of Trimethoprim from pyrimidine derivatives .
- Results: The results or outcomes of this application are not specified in the source .
8. Synthesis of Organometallic Complexes
- Application Summary: Pyrimidine-4,6-dicarboxylic acid is used in the synthesis of monomeric and dimeric complexes with the organometallic fac- [M (CO)3]+ (M = Re and 99mTc) moiety .
- Methods of Application: The method involves the reaction of Pyrimidine-4,6-dicarboxylic acid with [Re (CO)5Br] and [99mTc (CO)5 (H2O)]+ in water respectively .
- Results: The chemical identification of these complexes was achieved using 1HNMR, 13CNMR, IR and ESI-MS .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
pyrimidine-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOKRXVAACBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286236 | |
| Record name | pyrimidine-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4,6-dicarboxylic acid | |
CAS RN |
16490-02-1 | |
| Record name | 16490-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrimidine-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



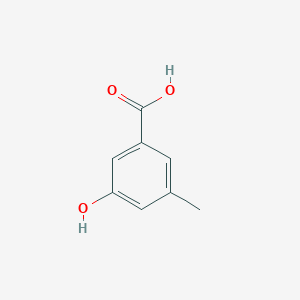
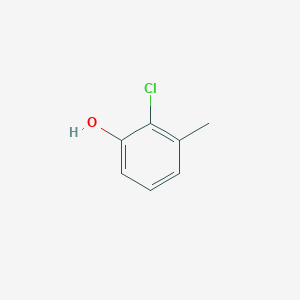

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)
